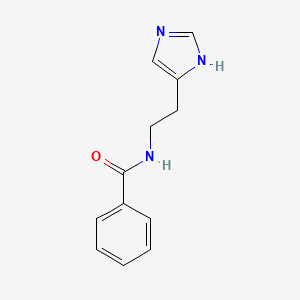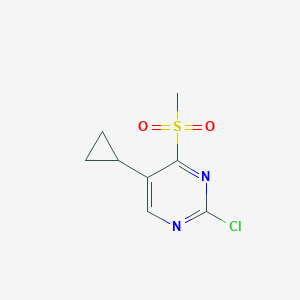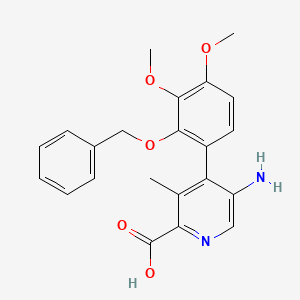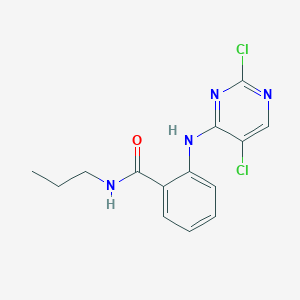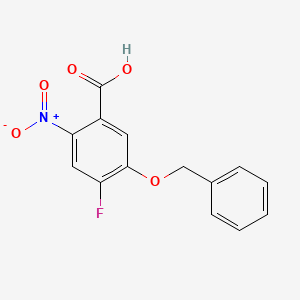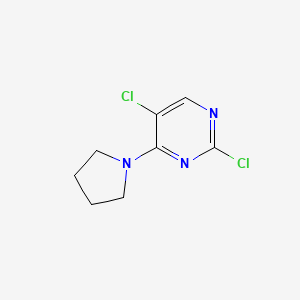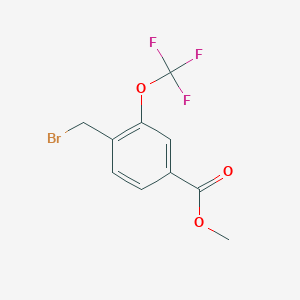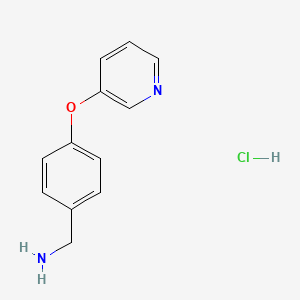![molecular formula C15H13BrN2O B13986038 2-[(2-Bromophenanthridin-6-yl)amino]ethanol CAS No. 38052-86-7](/img/structure/B13986038.png)
2-[(2-Bromophenanthridin-6-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Bromophenanthridin-6-yl)amino]ethanol is a chemical compound with the molecular formula C17H16BrNO It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenanthridin-6-yl)amino]ethanol typically involves the bromination of phenanthridine followed by amination and subsequent reaction with ethanol. One common synthetic route is as follows:
Bromination: Phenanthridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated phenanthridine is then reacted with an amine, such as ethanolamine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[(2-Bromophenanthridin-6-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a hydrogenated phenanthridine derivative.
Substitution: Formation of various substituted phenanthridine derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2-Bromophenanthridin-6-yl)amino]ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[(2-Bromophenanthridin-6-yl)amino]ethanol involves its interaction with biological macromolecules such as DNA. The compound can intercalate into the DNA structure, disrupting the normal function of the DNA and inhibiting cell division. This makes it a potential candidate for anticancer therapy. The molecular targets and pathways involved include DNA polymerase inhibition and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Phenanthridine: The parent compound, which lacks the bromine and ethanolamine groups.
2-Bromophenanthridine: A brominated derivative without the ethanolamine group.
2-Aminophenanthridine: An aminated derivative without the bromine and ethanol groups.
Uniqueness
2-[(2-Bromophenanthridin-6-yl)amino]ethanol is unique due to the presence of both the bromine atom and the ethanolamine group. This combination imparts specific chemical reactivity and biological activity that is not observed in the similar compounds listed above. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the ethanolamine group provides additional sites for hydrogen bonding and interaction with biological molecules.
特性
CAS番号 |
38052-86-7 |
|---|---|
分子式 |
C15H13BrN2O |
分子量 |
317.18 g/mol |
IUPAC名 |
2-[(2-bromophenanthridin-6-yl)amino]ethanol |
InChI |
InChI=1S/C15H13BrN2O/c16-10-5-6-14-13(9-10)11-3-1-2-4-12(11)15(18-14)17-7-8-19/h1-6,9,19H,7-8H2,(H,17,18) |
InChIキー |
BTIAMWCNOZLNRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N=C2NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


